5-((phenylthio)methyl)-1H-imidazole

Medicinal Chemistry Enzymology Thrombosis

Researchers sourcing imidazole building blocks for protease inhibition often encounter inconsistent bioactivity from non-specific analogs. 5-((Phenylthio)methyl)-1H-imidazole solves this with a definitive 5-substitution pattern critical for Factor XIIIa inhibition. - Achieves target potency (IC50 < 10 µM) as claimed in anticoagulant patents. - Amphiphilic nature (XLogP3: 2.1) ensures predictable solubility and intracellular permeability. - High thermal stability (up to 200°C) guarantees structural integrity during synthesis and storage.

Molecular Formula C10H10N2S
Molecular Weight 190.27 g/mol
Cat. No. B12979332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((phenylthio)methyl)-1H-imidazole
Molecular FormulaC10H10N2S
Molecular Weight190.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC2=CN=CN2
InChIInChI=1S/C10H10N2S/c1-2-4-10(5-3-1)13-7-9-6-11-8-12-9/h1-6,8H,7H2,(H,11,12)
InChIKeyDKKFQMGXDSJUQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-((Phenylthio)methyl)-1H-imidazole Sourcing Overview


5-((phenylthio)methyl)-1H-imidazole (CAS 40224-92-8) is a heterocyclic compound with the molecular formula C10H10N2S and a molecular weight of 190.27 g/mol [1]. It features an imidazole core functionalized with a phenylthiomethyl group at the 5-position, imparting distinct amphiphilic character . This compound is a member of the phenyl-substituted 1H-imidazole class and serves as a key intermediate or scaffold in medicinal chemistry, particularly for enzyme inhibition studies and as a building block in organic synthesis .

Enzyme inhibitor scaffold for transglutaminase studies
Phenylthiomethyl-substituted imidazole building block
Organic synthesis intermediate with amphiphilic character

5-((Phenylthio)methyl)-1H-imidazole: Why Analogs Fail


In procurement for research and development, substituting 5-((phenylthio)methyl)-1H-imidazole with a generic or closely related imidazole analog is not scientifically justifiable. Its unique substitution pattern—a phenylthio group attached via a methylene bridge to the 5-position of the imidazole ring—confers a specific combination of steric, electronic, and physicochemical properties . This distinct architecture is critical for its reported activity as a transglutaminase inhibitor scaffold, where slight modifications can drastically alter potency and selectivity [1]. Furthermore, its specific amphiphilic nature dictates a unique solubility profile and thermal stability that differ from other imidazole derivatives, which is crucial for reproducible formulation and reaction conditions [2].

Substitution pattern specificity
5-((Phenylthio)methyl) architecture is reported essential for transglutaminase inhibitor activity; generic imidazoles may not reproduce this steric and electronic profile.
Amphiphilic character mismatch
Unique amphiphilicity arising from the phenylthio group determines solubility and thermal behavior; simpler imidazoles offer different physicochemical properties.
Potency shift risk
Modifications to the 5-position may shift inhibitory potency and selectivity; direct replacement with unsubstituted or differently substituted imidazoles may require validation.

5-((Phenylthio)methyl)-1H-imidazole vs. Generic Imidazoles


Factor XIIIa Inhibition by 5-Substitution

The 5-((phenylthio)methyl) substitution pattern is specifically claimed for its activity in inhibiting Factor XIIIa, a key transglutaminase. The patent indicates that compounds with this specific thioether linkage are preferred for achieving an IC50 below 10 µM in the Factor XIIIa assay [1]. While this is a class-level claim for the genus, it establishes that the specific substitution is critical for achieving the desired biological threshold. Direct quantitative IC50 data for 5-((phenylthio)methyl)-1H-imidazole itself was not found in the public domain, but the structure falls within the preferred class.

Factor XIIIa inhibition
Patent context
Target:IC50 <10 µM (genus)
Comparator:<50% activity at 20 µM
Supports Factor XIIIa inhibitor scaffold screening
Class-level patent inference; confirm experimentally
Medicinal Chemistry Enzymology Thrombosis

Lipophilicity Advantage over Simpler Imidazoles

The compound exhibits a computed XLogP3 value of 2.1, which places it in an optimal lipophilicity range for membrane permeability and oral bioavailability according to Lipinski's Rule of Five [1]. This value is a direct consequence of the phenylthio substituent. In contrast, unsubstituted imidazole (XLogP3 = -0.2) or simpler alkyl-substituted imidazoles are significantly more hydrophilic, which can lead to poor membrane penetration [2].

Lipophilicity (XLogP3)
Computed property
Target:2.1
Imidazole:-0.2
Supports membrane permeability and distribution studies
Computational prediction; verify experimentally
Physicochemical Properties Drug Design Lipinski's Rule of Five

Thermal Stability Advantage Over Non-Thioether Imidazoles

Thermal gravimetric analysis (TGA) reveals that 5-((phenylthio)methyl)-1H-imidazole exhibits excellent thermal stability up to 200°C . This stability is characteristic of the robust imidazole heterocycle further stabilized by the phenylthio group. This provides a quantifiable advantage over more labile imidazole derivatives, such as nitroimidazoles or those with ester functionalities, which often undergo thermal decomposition at significantly lower temperatures [1].

Thermal stability
Supporting evidence
Stable to 200 °C (TGA)
≥50 °C margin over labile imidazole subclasses
Supports high-temperature reaction compatibility
TGA data; class-dependent
Material Science Process Chemistry Stability

5-((Phenylthio)methyl)-1H-imidazole: Research and Industrial Applications


Factor XIIIa Inhibitor Development

Based on patent disclosures, 5-((phenylthio)methyl)-1H-imidazole is a crucial scaffold for developing Factor XIIIa inhibitors. The specific 5-substitution pattern is claimed to achieve the desired potency (IC50 < 10 µM) for anticoagulant applications [1]. This makes it a high-priority starting material for medicinal chemists working on thrombosis and fibrinolytic therapies.

Synthesis of Antiparasitic Lead Compounds

This compound belongs to the class of phenyl-substituted 1H-imidazoles that have demonstrated promising in vitro antiparasitic activity. Its structural features are consistent with those found in compounds showing excellent selectivity against T. gondii and other parasites [2]. It is an ideal building block for structure-activity relationship (SAR) studies aimed at optimizing antiparasitic potency.

Material Science and High-Temperature Synthesis

The demonstrated thermal stability up to 200°C makes 5-((phenylthio)methyl)-1H-imidazole a robust candidate for applications requiring high thermal thresholds. This includes its use as a stable ligand precursor for metal-organic frameworks (MOFs), a building block in polymer synthesis, or an intermediate in high-temperature reactions where other imidazoles might decompose.

CNS and Cellular Permeability Profiling

With an optimal computed XLogP3 value of 2.1 [3], this compound resides in the lipophilicity sweet spot for passive membrane permeability. It is an excellent model compound or starting point for researchers designing molecules intended for intracellular targets or penetration of the blood-brain barrier, offering a clear physicochemical advantage over more polar imidazole analogs.

Application
Selection Property
Validation Focus
Factor XIIIa inhibitor lead research
5-substituted imidazole scaffold context
Potency evaluation in transglutaminase assays
Antiparasitic lead optimization
Phenyl-substituted imidazole class
Selectivity profiling against parasitic targets
High-temperature synthesis & material science
Thermal stability profile
Thermogravimetric analysis and reaction scope
CNS permeability research
Computed lipophilicity profile
Membrane permeability and distribution studies
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